molecular formula C12H13NO2 B2658277 1-(7-methoxy-1H-indol-3-yl)propan-2-one CAS No. 179819-71-7

1-(7-methoxy-1H-indol-3-yl)propan-2-one

Cat. No. B2658277
CAS RN: 179819-71-7
M. Wt: 203.241
InChI Key: YPYFBAIZFGSPLG-UHFFFAOYSA-N
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Description

Indole derivatives are a class of compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is found in many bioactive aromatic compounds and has been used in the synthesis of many important drug molecules .


Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure gives rise to the basic properties of indole alkaloids that make them particularly pharmacologically active .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on the specific compound. Indole itself is known to be crystalline and colorless in nature with specific odors .

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

  • Induction of Nonapoptotic Cell Death: One study describes the synthesis and structure-activity relationships of indole-based compounds, including analogs to 1-(7-methoxy-1H-indol-3-yl)propan-2-one, for inducing methuosis, a novel form of nonapoptotic cell death in cancer cells. This mechanism involves vacuole accumulation leading to cell rupture, offering potential in treating resistant cancers (Robinson et al., 2012).

Pharmacological Activity

  • Adrenolytic Activity: Another facet of research on similar compounds highlights their electrographic, antiarrhythmic, hypotensive, and spasmolytic activities, alongside alpha-adrenoceptors binding affinities, suggesting a basis for developing cardiovascular therapeutics (Groszek et al., 2009).

Organic Chemistry Applications

  • Selective Synthesis Techniques: Research into the organic synthesis domain includes the development of methods for selective coupling and functionalization of indole derivatives. For instance, a study on the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide with aryl boronic acids presents a mild and efficient approach to diversifying indole-based molecular scaffolds (Zheng et al., 2014).

Potential for Novel Therapeutic Agents

  • Antiproliferative Agents Against Cancer: The discovery and evaluation of indole derivatives, including structures analogous to 1-(7-methoxy-1H-indol-3-yl)propan-2-one, for their antiproliferative activity against various cancer cell lines, emphasizes the potential of these compounds in cancer treatment. Notably, some compounds demonstrate significant selectivity and potency, indicating a promising avenue for novel anticancer drugs (Romagnoli et al., 2009).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target. Some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They continue to attract much attention from chemists and biologists due to their diverse structures and biological properties .

properties

IUPAC Name

1-(7-methoxy-1H-indol-3-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)6-9-7-13-12-10(9)4-3-5-11(12)15-2/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYFBAIZFGSPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CNC2=C1C=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-methoxy-1H-indol-3-yl)propan-2-one

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